Methyl 5-bromo-2-chloro-3-methoxybenzoate is an organic compound characterized by its molecular formula . This compound is a derivative of benzoic acid, notable for the presence of bromine, chlorine, and methoxy functional groups attached to the aromatic benzene ring. Methyl 5-bromo-2-chloro-3-methoxybenzoate is primarily utilized in organic synthesis and has various applications in scientific research and industrial processes.
Methyl 5-bromo-2-chloro-3-methoxybenzoate can be synthesized through several methods, with the following being the most common:
The synthesis processes often require careful control of reaction conditions, including temperature, pressure, and concentration of reactants, to optimize yield and purity. In industrial settings, continuous flow reactors may be employed to enhance efficiency and scalability .
The molecular structure of methyl 5-bromo-2-chloro-3-methoxybenzoate features a benzene ring substituted with:
The InChI key for this compound is IEMDCTKBMXAVHF-UHFFFAOYSA-N, and its canonical SMILES representation is COC1=CC(=CC(=C1Cl)C(=O)OC)Br
.
InChI=1S/C9H8BrClO3/c1-13-7-4-5(10)3-6(8(7)11)9(12)14-2/h3-4H,1-2H3
.Methyl 5-bromo-2-chloro-3-methoxybenzoate participates in various chemical reactions due to its functional groups:
These reactions are significant for synthesizing more complex organic molecules and can be tailored for specific applications in pharmaceuticals and agrochemicals.
The mechanism of action for methyl 5-bromo-2-chloro-3-methoxybenzoate varies depending on its application:
Methyl 5-bromo-2-chloro-3-methoxybenzoate is typically characterized by:
The compound exhibits stability under standard laboratory conditions but may undergo hydrolysis or other degradation pathways when exposed to moisture or extreme pH levels. Its reactivity profile makes it suitable for various synthetic applications in organic chemistry .
Methyl 5-bromo-2-chloro-3-methoxybenzoate has several significant applications:
CAS No.: 85551-10-6
CAS No.: 1306-05-4
CAS No.:
CAS No.:
CAS No.: